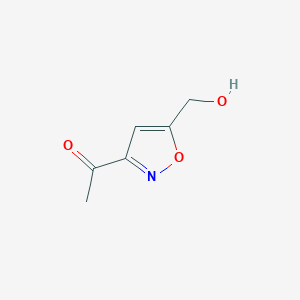

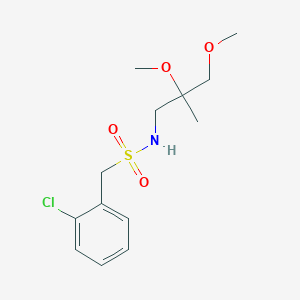

![molecular formula C17H13N3O2S B2550556 N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide CAS No. 1206994-76-4](/img/structure/B2550556.png)

N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves the reaction of 2-aminobenzothiazoles with -bromoketones in organic solvents . A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Physical And Chemical Properties Analysis

The compound is characterized by IR (KBr, cm−1): 3134 (CH, arene); 2970 (CH, CH 2); 1728 (C=O); 1611, 1468 (C=C). 1H-NMR (500MHz, DMSO-d6, ppm): δ 8.23 (1H, s, H-6’); 7.63 (1H, t, J= 7.75 Hz, H-4), 7.57 (1H, d, J = 7.50 Hz, H-7, 7.38–7.32 (3H, m, H-4”, H-5”, H-6”), 7.27 (2H, d, J = 8.00 Hz, H-3”, H-7”), 7.16–7.12 (2H, m, H-5, H-6), 5.57 (2H, s, H-1”a, H-1”b), and 4.97 (2H, s, H-1’a, H-1’b). 13C NMR (125MHz, DMSO-d6, ppm): δ 183.51, 158.30, 150.62, 138.48, 136.35, 129.22, 128.63, 128.38, 124.91, 124.28, 123.82, 118.12, 111.62, 53.37, and 35.59 .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing significant activity .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Anti-Inflammatory Properties

Certain synthesized compounds related to N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide have shown anti-inflammatory activity comparable to the standard drug ibuprofen .

Anticancer Potential

Although specific studies on this compound are limited, indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Further exploration is warranted to uncover its potential in cancer therapy .

Antidiabetic Applications

While not directly studied for N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide, indole-based compounds have shown promise in managing diabetes by modulating glucose metabolism.

Mecanismo De Acción

Target of Action

N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide is a compound that has been found to bind with high affinity to multiple receptors It’s known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities .

Mode of Action

It’s known that indole derivatives interact with their targets leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

It’s known that indole derivatives can have a variety of effects at the molecular and cellular level due to their broad-spectrum biological activities .

Propiedades

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-20-13-7-6-11(8-10(13)9-15(20)21)18-16(22)17-19-12-4-2-3-5-14(12)23-17/h2-8H,9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXYRHUEHPLVFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

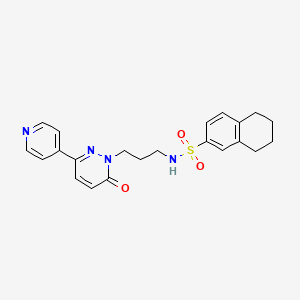

![2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2550475.png)

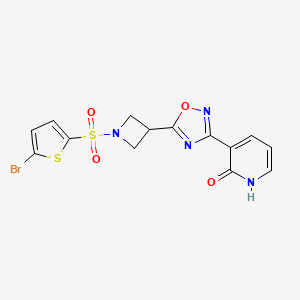

![7-chloro-N-(3-(methylthio)phenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2550476.png)

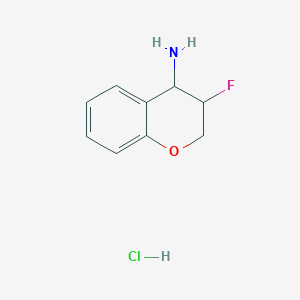

![[(3-Chloro-4-fluorophenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2550480.png)

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2550486.png)

![(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2550487.png)

![1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-thiophen-3-ylazetidin-2-one](/img/structure/B2550492.png)